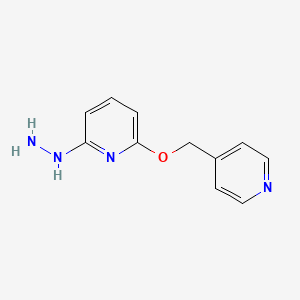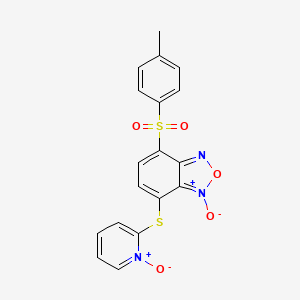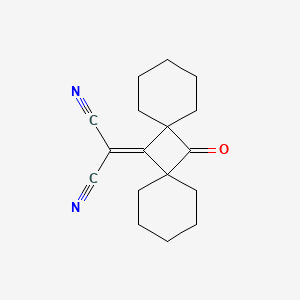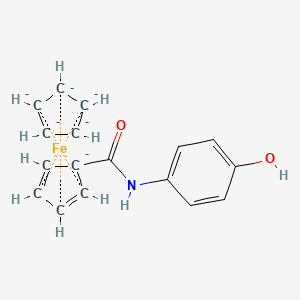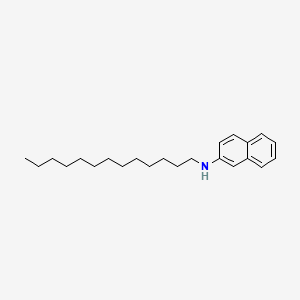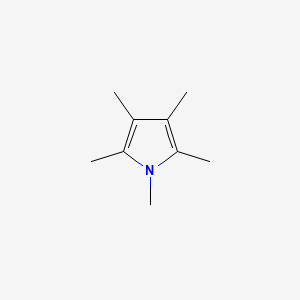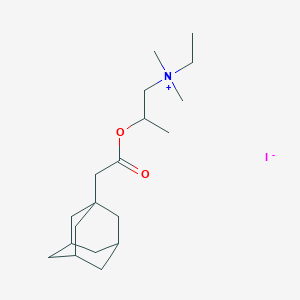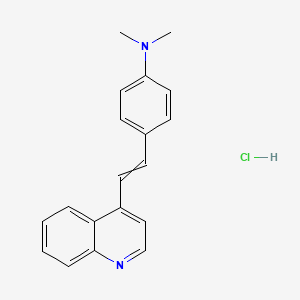
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride is a nitrogen-based heterocyclic aromatic compound. It is known for its significant applications in medicinal and industrial chemistry. The compound exhibits a unique structure that combines a quinoline ring with a dimethylaminostyryl group, making it a versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride typically involves the reaction of quinoline derivatives with p-(dimethylamino)styryl compounds. One common method includes the use of transition-metal catalyzed reactions, which have gained prominence due to their efficiency and versatility . For instance, copper-catalyzed reactions are often employed to facilitate the formation of the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that utilize eco-friendly and reusable catalysts. Methods such as microwave-assisted synthesis and solvent-free reaction conditions are also explored to enhance the yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .
Scientific Research Applications
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in the replication of pathogens, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Quinolines: These compounds share the quinoline scaffold and exhibit similar chemical reactivity and biological activities.
Uniqueness
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride is unique due to the presence of the dimethylaminostyryl group, which enhances its electronic properties and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its versatility in various applications .
Properties
CAS No. |
21970-53-6 |
|---|---|
Molecular Formula |
C19H19ClN2 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-quinolin-4-ylethenyl)aniline;hydrochloride |
InChI |
InChI=1S/C19H18N2.ClH/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19;/h3-14H,1-2H3;1H |
InChI Key |
RMENITNYNPMFHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



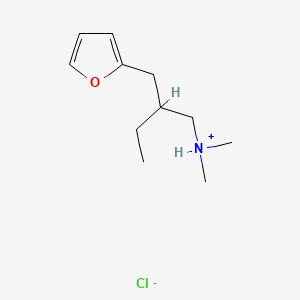

![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
